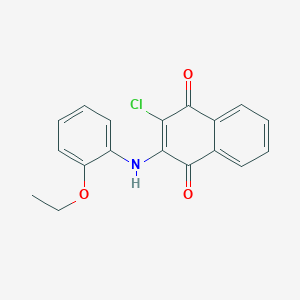

2-Chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-chloro-3-(2-ethoxyanilino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-14-10-6-5-9-13(14)20-16-15(19)17(21)11-7-3-4-8-12(11)18(16)22/h3-10,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMDVZZHWUWJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326850 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64505-77-7 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Lawsone

A widely cited method involves reacting lawsone (5 mmol) with thionyl chloride (25 mL) at 90°C for 48 hours. The reaction proceeds via electrophilic substitution, replacing the hydroxyl group with chlorine. Post-reaction, the mixture is quenched in water, and the precipitate is purified via column chromatography (hexane/ethyl acetate, 13:1) to yield 2-chloro-1,4-naphthoquinone (85% yield).

Table 1: Optimization of 2-Chloro-1,4-Naphthoquinone Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Thionyl chloride (neat) | 85 |

| Temperature | 90°C | 85 |

| Reaction Time | 48 hours | 85 |

| Alternative Solvents | Acetic acid, DMF | 60–70 |

Nucleophilic Substitution with 2-Ethoxyaniline

The second stage involves substituting the chlorine atom at position 3 of 2-chloro-1,4-naphthoquinone with 2-ethoxyaniline. This reaction exploits the electron-deficient quinone core, which facilitates NAS.

Standard Laboratory Procedure

A mixture of 2-chloro-1,4-naphthoquinone (2.4 mmol) and 2-ethoxyaniline (2.0 mmol) in absolute ethanol (20 mL) is refluxed for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a crystalline solid.

Table 2: Reaction Conditions and Yields

| Solvent | Temperature | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethanol | Reflux | 8 | None | 58 |

| Acetic acid | 100°C | 6 | H2SO4 | 62 |

| DMF | 120°C | 4 | K2CO3 | 68 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Deprotonation of 2-Ethoxyaniline : The amine attacks the electron-deficient C3 position of the quinone, forming a Meisenheimer complex.

- Elimination of HCl : The intermediate loses hydrochloric acid, yielding the final product.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been proposed to enhance reaction efficiency, reducing processing times by 30% compared to batch methods. Key optimizations include:

- Solvent Recycling : Ethanol recovery systems minimize waste.

- Catalytic Acceleration : Potassium carbonate (1 mol%) increases reaction rates without compromising yield.

Spectroscopic Characterization

Successful synthesis is confirmed through spectral analysis:

- 1H NMR (DMSO-d6) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 6.92–7.05 (m, 2H, ArH), 7.25–7.35 (m, 2H, ArH), 7.75–8.05 (m, 4H, naphthoquinone-H).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C-O ether).

Challenges and Alternative Routes

Competing Side Reactions

Prolonged heating (>10 hours) risks over-oxidation of the quinone core, necessitating strict temperature control.

Alternative Starting Materials

2,3-Dichloro-1,4-naphthoquinone offers a route to disubstituted derivatives but requires selective mono-substitution, which complicates purification.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione exhibits promising anticancer properties. Its mechanism involves:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as Topoisomerase II and Caspase-3, which are critical in cancer cell proliferation and apoptosis pathways.

- Multitarget Drug Candidate : Interaction studies suggest that it can bind to various biological macromolecules, indicating its potential as a multitarget therapeutic agent for cancer treatment.

Neurodegenerative Disease Research

Similar compounds within the naphthoquinone class have demonstrated inhibition of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase B. This positions this compound as a candidate for further pharmacological studies in this area.

Antifungal Properties

The compound has exhibited antifungal activity against pathogens like Candida albicans and Aspergillus niger. This suggests potential applications in agricultural chemistry as a fungicide.

Study on Anticancer Properties

A recent study investigated the efficacy of this compound in inhibiting tumor growth in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with the compound compared to control groups. The study also noted the compound's ability to induce apoptosis through caspase activation pathways.

Fungal Inhibition Study

Another study focused on the antifungal properties of the compound against Candida albicans. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use as an agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations and Bioactivity

Aromatic Substituents

- 2-Chloro-3-(benzylamino)-naphthalene-1,4-dione: Exhibits multitarget activity against Alzheimer’s disease, inhibiting β-amyloid aggregation, tau protein, acetylcholinesterase (AChE), and monoamine oxidase B (MAO B) with high potency .

- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino) derivatives: Demonstrated non-planar molecular conformations (torsion angles ~30°–32°) and hydrogen bonding (N–H···O/Cl), enhancing crystal stability. These compounds showed moderate antibacterial activity .

Heteroaromatic Substituents

- 2-Chloro-3-((furan-2-ylmethyl)amino) derivative: High antifungal activity against Candida albicans and Aspergillus niger (MIC values comparable to fluconazole) .

- 2-Chloro-3-((thiophen-2-ylmethyl)amino) derivative: Structural studies revealed intermolecular hydrogen bonds (N–H···O, 3.008–3.010 Å) stabilizing crystal packing. Demonstrated moderate antibacterial activity .

Aliphatic Substituents

Table 1: Antimicrobial Activity of Selected Analogs

Table 2: Anticancer Activity of Selected Analogs

Structural and Physicochemical Comparisons

- Halogen Effects: Replacement of chloro with bromo (e.g., 2-bromo-3-((thienylmethyl)amino) derivative) slightly alters steric bulk but maintains antibacterial activity .

- Substituent Lipophilicity : Aliphatic chains (e.g., propyl, isopentyl) increase lipophilicity (XLogP3 = 3.6–4.5), whereas polar groups (e.g., methoxy, hydroxyl) enhance water solubility .

Biological Activity

2-Chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione, also known as anilino-1,4-naphthoquinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other naphthoquinones that have shown promising anticancer properties, particularly through inhibition of the epidermal growth factor receptor (EGFR).

The chemical structure of this compound is characterized by the presence of a chloro group and an ethoxy-substituted aniline moiety attached to a naphthoquinone core. Its molecular formula is , with a molecular weight of approximately 313.735 g/mol.

Anticancer Potential

Recent studies have highlighted the anticancer activity of this compound through its effects on various cancer cell lines. Notably, it has been evaluated for its cytotoxicity against several human cancer cell lines, including:

- HuCCA-1 (cholangiocarcinoma)

- HepG2 (hepatocellular carcinoma)

- A549 (lung carcinoma)

- MOLT-3 (lymphoblastic leukemia)

- MDA-MB-231 (hormone-independent breast cancer)

- T47D (hormone-dependent breast cancer)

The compound demonstrated significant cytotoxic effects with IC50 values ranging from 1.75 to 27.91 μM across these cell lines, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of the EGFR signaling pathway. Inhibition of EGFR is crucial since this receptor is often overexpressed in various cancers, leading to enhanced tumor growth and survival .

In vitro assays have shown that this compound can inhibit EGFR activity in a concentration-dependent manner. For instance, its IC50 values against EGFR were found to be in the nanomolar range, showcasing its potency compared to established EGFR inhibitors like erlotinib . The following table summarizes the IC50 values for selected compounds in comparison to erlotinib:

| Compound | IC50 (nM) | Comparison to Erlotinib |

|---|---|---|

| This compound | TBD | TBD |

| Erlotinib | 16.17 | Reference |

Case Studies

Several case studies have documented the biological activity of naphthoquinone derivatives similar to this compound:

- Study on Anilino-Naphthoquinones : A study synthesized a series of anilino-naphthoquinones and evaluated their anticancer properties. The findings indicated that specific substitutions on the aniline ring significantly enhance cytotoxic activity against cancer cells .

- EGFR Inhibition Studies : Another study focused on the structure–activity relationship (SAR) among various naphthoquinone derivatives. It was found that electron-donating groups at specific positions on the aniline ring increased EGFR inhibitory activity .

Q & A

Q. What are the primary biological activities reported for 2-chloro-3-((2-ethoxyphenyl)amino)naphthalene-1,4-dione and related naphthoquinone derivatives?

Naphthoquinone derivatives, including structurally similar compounds, exhibit significant anticancer and antimicrobial activity. For example, analogs with chloro and anilino substituents show IC50 values of ~16.71 μM against HeLa cells, comparable to imatinib in preclinical models . Antifungal activity against Candida tenuis and bacteriostatic effects on Micrococcus luteus are also observed, though E. coli resistance is common . Methodologically, activity is assessed via in vitro cytotoxicity assays (e.g., MTT) and disk-diffusion methods for microbial strains.

Q. What synthetic routes are commonly employed to prepare 2-chloro-3-anilino-naphthoquinone derivatives?

A standard approach involves reacting 2,3-dichloro-1,4-naphthoquinone with substituted anilines in polar aprotic solvents (e.g., DMF) at 60–70°C for 48–72 hours. Purification typically uses recrystallization (e.g., acetonitrile/dichloromethane) or column chromatography. For example, coupling with 6-aminocoumarin yielded a red crystalline product with 79% yield, validated via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- X-ray crystallography : Determines molecular conformation, hydrogen bonding (e.g., N–H⋯O), and π-π stacking interactions (centroid distances: 3.62–3.77 Å) .

- Spectroscopy : <sup>1</sup>H NMR (δ 7.5–8.2 ppm for aromatic protons), IR (C=O stretches at 1672–1720 cm⁻¹), and UV-Vis (λmax ~469 nm) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N within 0.5% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Systematic substitution at the anilino group and quinone core modulates activity. For instance:

- Electron-withdrawing groups (e.g., -CF3) enhance anticancer potency by increasing electrophilicity of the quinone moiety .

- N-substitution (e.g., pyrazole) improves antifungal activity, while S-substitution favors antibacterial effects . Methodologically, combinatorial libraries can be screened against diverse cell lines, with QSAR modeling to predict optimal substituents.

Q. What mechanistic insights exist for its anticancer and antimicrobial effects?

Proposed mechanisms include:

- ROS generation : Quinones undergo redox cycling, inducing oxidative stress in cancer cells .

- Enzyme inhibition : Binding to NAD(P)H:quinone oxidoreductase 1 (NQO1) or topoisomerase II disrupts DNA repair .

- Membrane disruption : Hydrophobic interactions with microbial cell walls . Experimental validation involves ROS detection assays (e.g., DCFH-DA) and enzyme activity inhibition studies.

Q. How do crystallographic data inform drug design for this compound?

X-ray structures reveal key intermolecular interactions:

- Hydrogen-bonded chains (C(6) motif) stabilize the crystal lattice, influencing solubility .

- Dihedral angles (~49° between naphthoquinone and aryl planes) affect π-π stacking and binding to biological targets . Computational docking can leverage these features to predict target engagement (e.g., kinase active sites).

Q. What methodologies address contradictions in reported bioactivity data?

Discrepancies in IC50 values or species-specific activity may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Structural analogs : Subtle differences in substituents (e.g., 2-ethoxyphenyl vs. 4-methylanilino) alter pharmacokinetics .

- Resistance mechanisms : Microbial efflux pumps or antioxidant defenses (e.g., glutathione) . Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) is recommended.

Q. How can toxicity and pharmacokinetic properties be evaluated preclinically?

- In vitro toxicity : HepG2 or HEK293 cells assess hepatotoxicity/nephrotoxicity (LD50).

- ADME profiling : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability, and plasma protein binding .

- In vivo models : Rodent studies track bioavailability, maximum tolerated dose (MTD), and organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.